molecular formula C6H3Cl3O3 B15176604 3,5,6-Trichlorobenzene-1,2,4-triol CAS No. 56961-22-9

3,5,6-Trichlorobenzene-1,2,4-triol

Cat. No.: B15176604
CAS No.: 56961-22-9
M. Wt: 229.4 g/mol
InChI Key: ORRYSFHTLNADQC-UHFFFAOYSA-N
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Description

3,5,6-Trichlorobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3Cl3O3. It is a derivative of benzene, featuring three chlorine atoms and three hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the sequential chlorination of benzene to produce 1,2,4-trichlorobenzene, which is then hydroxylated to introduce the hydroxyl groups at the 1, 2, and 4 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and hydroxylation processes under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trichlorobenzene-1,2,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce dihydroxybenzenes or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of polyhalogenated compounds.

Scientific Research Applications

3,5,6-Trichlorobenzene-1,2,4-triol has various applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5,6-Trichlorobenzene-1,2,4-triol is similar to other trihydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). its unique substitution pattern with chlorine atoms distinguishes it from these compounds. The presence of chlorine atoms can influence its reactivity and physical properties, making it distinct in its applications.

Comparison with Similar Compounds

  • Pyrogallol (benzene-1,2,3-triol)

  • Phloroglucinol (benzene-1,3,5-triol)

  • Benzene-1,2,4-triol

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Properties

CAS No.

56961-22-9

Molecular Formula

C6H3Cl3O3

Molecular Weight

229.4 g/mol

IUPAC Name

3,5,6-trichlorobenzene-1,2,4-triol

InChI

InChI=1S/C6H3Cl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H

InChI Key

ORRYSFHTLNADQC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O

Origin of Product

United States

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